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Compound of Interest

Compound Name: Dibenzofuran-2-carboxaldehyde

Cat. No.: B1267318 Get Quote

For researchers and professionals in drug development, a precise understanding of molecular

structure is fundamental. This guide offers a detailed spectroscopic comparison of

dibenzofuran-2-carboxaldehyde and its derivatives, providing key data from UV-Visible,

Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to aid in their

identification and characterization.

Dibenzofuran and its derivatives are a class of heterocyclic compounds that have garnered

significant interest in medicinal chemistry due to their diverse biological activities, including

anticancer and antifungal properties. The introduction of various functional groups onto the

dibenzofuran scaffold can significantly influence their electronic properties and, consequently,

their biological activity. This guide provides a comparative analysis of the spectroscopic

signatures of dibenzofuran-2-carboxaldehyde and its methoxy derivatives, offering valuable

data for researchers engaged in the synthesis and development of novel therapeutic agents.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for dibenzofuran-2-
carboxaldehyde and two of its methoxy derivatives. These derivatives feature an electron-

donating methoxy group (-OCH3) at different positions on the dibenzofuran ring, allowing for a

comparative analysis of substituent effects on the spectroscopic properties.
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Compound λmax (nm) Solvent

Dibenzofuran-2-

carboxaldehyde
280, 295, 300 Alcohol

Note: Specific molar absorptivity values were not available in the reviewed literature.

Infrared (IR) Spectroscopy
Compound Key IR Absorptions (cm⁻¹)

Dibenzofuran-2-carboxaldehyde

~1700 (C=O stretch), ~2850, ~2750 (Aldehyde

C-H stretch), 3100-3000 (Aromatic C-H stretch),

1600-1450 (Aromatic C=C stretch)

2-Methoxy-dibenzofuran-1-carboxaldehyde Not available

2-Methoxy-dibenzofuran-3-carboxaldehyde Not available

Note: While specific spectra were not found, characteristic absorption regions for the functional

groups are provided based on established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in
DMSO-d₆)
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Proton
Dibenzofuran-2-
carboxaldehyde (δ,
ppm)

2-Methoxy-
dibenzofuran-1-
carboxaldehyde (δ,
ppm)

2-Methoxy-
dibenzofuran-3-
carboxaldehyde (δ,
ppm)

-CHO ~10.0 (s) 10.45 (s) 10.43 (s)

H-1 ~8.3 (s) - 8.24 (s)

H-3 ~8.0 (d) 7.43 (d, J = 2.3 Hz) -

H-4 ~7.7 (d) 8.12 (d, J = 8.8 Hz) 7.42 (s)

H-6 ~8.2 (d)
8.30 (dd, J = 7.7, 1.0

Hz)
8.26 (d, J = 7.8 Hz)

H-7 ~7.5 (t)
7.55 (ddd, J = 8.4,

7.2, 1.2 Hz)
7.53 (t, J = 7.5 Hz)

H-8 ~7.6 (t)
7.72 (ddd, J = 8.4,

7.2, 1.3 Hz)
7.69 (t, J = 7.7 Hz)

H-9 ~7.8 (d)
8.23 (dd, J = 7.8, 1.0

Hz)
8.19 (d, J = 8.0 Hz)

-OCH₃ - 4.11 (s) 4.01 (s)

Note: Data for Dibenzofuran-2-carboxaldehyde is estimated based on typical values for

similar structures. Data for the methoxy derivatives is from a published study.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(in DMSO-d₆)
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Carbon
Dibenzofuran-2-
carboxaldehyde (δ,
ppm)

2-Methoxy-
dibenzofuran-1-
carboxaldehyde (δ,
ppm)

2-Methoxy-
dibenzofuran-3-
carboxaldehyde (δ,
ppm)

-CHO ~192 191.1 191.5

C-1 ~130 114.9 129.8

C-2 ~135 163.9 163.2

C-3 ~122 100.2 118.4

C-4 ~128 125.6 107.1

C-4a ~124 121.5 121.8

C-5a ~156 155.4 155.6

C-6 ~112 112.1 112.0

C-7 ~129 129.4 129.1

C-8 ~125 124.6 124.4

C-9 ~121 122.2 122.5

C-9a ~123 123.7 123.6

C-9b ~155 156.0 156.2

-OCH₃ - 56.5 56.1

Note: Data for Dibenzofuran-2-carboxaldehyde is estimated based on typical values for

similar structures. Data for the methoxy derivatives is from a published study.[1]

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques mentioned

above.

UV-Visible Spectroscopy
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A solution of the compound of interest is prepared in a UV-transparent solvent, such as ethanol

or methanol, at a concentration of approximately 10⁻⁵ M. The UV-Vis spectrum is recorded

using a dual-beam spectrophotometer, typically over a range of 200-400 nm. The solvent is

used as a reference in the second beam.

Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with potassium bromide

(KBr) and pressed into a thin pellet. The IR spectrum is then obtained using a Fourier-transform

infrared (FTIR) spectrometer. Alternatively, a Nujol mull can be prepared by grinding the sample

with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl

or KBr).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating

at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm)

relative to an internal standard, typically tetramethylsilane (TMS).

Biological Activity and Signaling Pathway
Dibenzofuran derivatives have been investigated for their potential as anticancer agents.

Several studies have shown that these compounds can induce apoptosis (programmed cell

death) in various cancer cell lines. One of the proposed mechanisms involves the intrinsic

apoptosis pathway, which is initiated by intracellular stress and leads to the activation of a

cascade of caspase enzymes.
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Caption: Proposed intrinsic apoptosis pathway induced by dibenzofuran derivatives.

The provided diagram illustrates how a dibenzofuran derivative can induce cellular stress,

leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic

proteins like Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of

cytochrome c, which then activates a caspase cascade, ultimately leading to programmed cell

death.

Experimental Workflow
The general workflow for synthesizing and characterizing new dibenzofuran derivatives and

evaluating their biological activity is outlined below.
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Caption: General experimental workflow for drug discovery with dibenzofuran derivatives.
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This guide provides a foundational spectroscopic comparison of dibenzofuran-2-
carboxaldehyde and its derivatives. The presented data and protocols are intended to serve

as a valuable resource for researchers in the field of medicinal chemistry and drug

development, facilitating the identification, characterization, and further investigation of this

promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

